molecular formula C12H9N3O2S2 B11840595 1-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]isoquinoline CAS No. 922505-41-7

1-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]isoquinoline

Cat. No.: B11840595
CAS No.: 922505-41-7
M. Wt: 291.4 g/mol
InChI Key: OLQWGXIBPOPURS-UHFFFAOYSA-N
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Description

5-((Isoquinolin-1-ylmethyl)sulfonyl)-1,2,4-thiadiazole is a heterocyclic compound that incorporates both isoquinoline and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Isoquinolin-1-ylmethyl)sulfonyl)-1,2,4-thiadiazole typically involves the reaction of isoquinoline derivatives with sulfonyl chlorides and thiadiazole precursors. One common method includes the use of isoquinolin-1-ylmethyl chloride, which reacts with sulfonyl chloride under basic conditions to form the sulfonyl intermediate. This intermediate is then cyclized with a thiadiazole precursor under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-((Isoquinolin-1-ylmethyl)sulfonyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 5-((Isoquinolin-1-ylmethyl)sulfonyl)-1,2,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit protein tyrosine phosphatase 1B (PTB1B), a negative regulator of the insulin-signaling pathway, thereby enhancing insulin sensitivity .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline derivatives: Compounds such as isoquinolin-1-ylmethyl chloride and isoquinolin-1-ylmethyl sulfone.

    Thiadiazole derivatives: Compounds such as 1,2,4-thiadiazole-5-thiol and 1,2,4-thiadiazole-3,5-diamine.

Uniqueness

5-((Isoquinolin-1-ylmethyl)sulfonyl)-1,2,4-thiadiazole is unique due to the combination of isoquinoline and thiadiazole moieties, which imparts distinct chemical and biological properties

Properties

CAS No.

922505-41-7

Molecular Formula

C12H9N3O2S2

Molecular Weight

291.4 g/mol

IUPAC Name

5-(isoquinolin-1-ylmethylsulfonyl)-1,2,4-thiadiazole

InChI

InChI=1S/C12H9N3O2S2/c16-19(17,12-14-8-15-18-12)7-11-10-4-2-1-3-9(10)5-6-13-11/h1-6,8H,7H2

InChI Key

OLQWGXIBPOPURS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2CS(=O)(=O)C3=NC=NS3

Origin of Product

United States

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